molecular formula C20H18F3N3O2S B2886873 N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide CAS No. 905784-88-5

N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide

Cat. No. B2886873
M. Wt: 421.44
InChI Key: RVJLUFZBIUACJJ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials, including the conditions required and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, density, and stability under various conditions.


Scientific Research Applications

Insecticide Development and Mode of Action

The chemical has been identified as a key component in the development of new classes of insecticides, particularly sulfoximines, such as sulfoxaflor. These compounds exhibit a high degree of efficacy against a wide range of sap-feeding insects, including those resistant to neonicotinoids and other insecticides. Sulfoxaflor and related sulfoximines are agonists at insect nicotinic acetylcholine receptors (nAChRs), functioning distinctly from other nAChR-acting insecticides. Their unique structure-activity relationships (SAR) and modes of action contribute to their effectiveness on resistant insect pests (Sparks et al., 2013).

Discovery and Characterization

The discovery of sulfoxaflor, which shares structural similarities with "N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide," resulted from extensive structure-activity relationship studies investigating the sulfoximine functional group for insecticidal activity. Sulfoxaflor shows broad-spectrum efficacy against many sap-feeding insect pests, with no observed cross-resistance to neonicotinoids, indicating its unique action mechanism and potential for managing resistant insect populations (Zhu et al., 2011).

Differential Metabolism in Insect Resistance

Research into the metabolism of sulfoximines, particularly sulfoxaflor, has shown no cross-resistance in pest insect strains resistant to neonicotinoids and other insecticides. This lack of cross-resistance is partly due to the differential metabolism of sulfoximines by enzymes such as cytochrome P450 monooxygenase CYP6G1, which metabolizes neonicotinoids but not sulfoxaflor or its analogs. This difference underlines the potential of sulfoximines as a novel class of insect control agents capable of overcoming existing resistance mechanisms (Sparks et al., 2012).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This could involve potential applications of the compound in various fields like medicine, materials science, or energy production, based on its properties and reactivity.


properties

IUPAC Name

N-(4-acetylphenyl)-4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-12-10-17(20(21,22)23)16(11-24)19(25-12)29-9-3-4-18(28)26-15-7-5-14(6-8-15)13(2)27/h5-8,10H,3-4,9H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJLUFZBIUACJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCCCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide

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